molecular formula C20H25Cl2N3O2S B13729786 Ketone, (4-(2-hydroxyethyl)piperazinyl)methyl phenothiazin-10-yl, dihydrochloride CAS No. 29573-89-5

Ketone, (4-(2-hydroxyethyl)piperazinyl)methyl phenothiazin-10-yl, dihydrochloride

Cat. No.: B13729786
CAS No.: 29573-89-5
M. Wt: 442.4 g/mol
InChI Key: HOYMCFARXRZEHA-UHFFFAOYSA-N
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Description

Ketone, (4-(2-hydroxyethyl)piperazinyl)methyl phenothiazin-10-yl, dihydrochloride is a complex organic compound that features a piperazine ring, a phenothiazine moiety, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ketone, (4-(2-hydroxyethyl)piperazinyl)methyl phenothiazin-10-yl, dihydrochloride typically involves multiple steps. The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the stability of intermediates .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of photocatalytic synthesis has also been explored to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ketone, (4-(2-hydroxyethyl)piperazinyl)methyl phenothiazin-10-yl, dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenothiazine oxides, while reduction can produce secondary alcohol derivatives .

Scientific Research Applications

Ketone, (4-(2-hydroxyethyl)piperazinyl)methyl phenothiazin-10-yl, dihydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential use as an antipsychotic or antidepressant.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ketone, (4-(2-hydroxyethyl)piperazinyl)methyl phenothiazin-10-yl, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to neurotransmitter receptors in the brain, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine and phenothiazine derivatives, such as:

Uniqueness

What sets Ketone, (4-(2-hydroxyethyl)piperazinyl)methyl phenothiazin-10-yl, dihydrochloride apart is its unique combination of functional groups and structural features, which confer distinct chemical and pharmacological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Ketone, (4-(2-hydroxyethyl)piperazinyl)methyl phenothiazin-10-yl, dihydrochloride is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by its unique structural features that include a phenothiazine core, which is known for its diverse pharmacological effects. The presence of a piperazine ring and hydroxyethyl group enhances its solubility and bioavailability.

Anticancer Properties

Research has shown that phenothiazine derivatives exhibit promising anticancer activity. A study indicated that compounds similar to ketone derivatives can modulate ATPase activity and induce apoptosis in cancer cells. Specifically, these compounds have demonstrated efficacy against multi-drug resistant (MDR) cancer cell lines by inhibiting the ABCB1 efflux pump, which is often overexpressed in resistant tumors .

Table 1: Summary of Anticancer Activity

Compound TypeMechanism of ActionTarget Cancer TypesReference
Ketone DerivativesATPase modulation, apoptosis inductionMDR mouse T-lymphoma, breast cancer
PhenothiazinesSynergistic with other anticancer agentsVarious cancers

Neuropharmacological Effects

Phenothiazines are also recognized for their neuropharmacological effects. They act primarily as dopamine antagonists and have been used in the treatment of psychiatric disorders. The ketone derivative may exhibit similar properties, potentially influencing neurotransmitter systems involved in mood regulation and psychotic disorders.

The mechanisms underlying the biological activities of this compound can be attributed to:

  • Dopamine Receptor Blockade : Inhibition of dopamine receptors can lead to reduced psychotic symptoms.
  • ATPase Modulation : This affects cellular energy dynamics and can induce apoptosis in cancer cells.
  • Synergistic Drug Interactions : When combined with other agents, such as selenium compounds, enhanced anticancer activity has been observed.

Case Studies

Several case studies have explored the effectiveness of phenothiazine derivatives in clinical settings:

  • Case Study 1 : A clinical trial involving patients with resistant breast cancer showed significant tumor reduction when treated with a combination of phenothiazines and traditional chemotherapy agents.
  • Case Study 2 : Patients with severe psychiatric disorders reported improved symptoms when administered phenothiazine-based treatments alongside psychotherapy.

Properties

CAS No.

29573-89-5

Molecular Formula

C20H25Cl2N3O2S

Molecular Weight

442.4 g/mol

IUPAC Name

2-[4-(2-hydroxyethyl)piperazin-1-yl]-1-phenothiazin-10-ylethanone;dihydrochloride

InChI

InChI=1S/C20H23N3O2S.2ClH/c24-14-13-21-9-11-22(12-10-21)15-20(25)23-16-5-1-3-7-18(16)26-19-8-4-2-6-17(19)23;;/h1-8,24H,9-15H2;2*1H

InChI Key

HOYMCFARXRZEHA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCO)CC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42.Cl.Cl

Origin of Product

United States

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